4,5-Dichloropyrimidine

Catalog No.
S730201
CAS No.
6554-61-6
M.F
C4H2Cl2N2
M. Wt
148.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Dichloropyrimidine

CAS Number

6554-61-6

Product Name

4,5-Dichloropyrimidine

IUPAC Name

4,5-dichloropyrimidine

Molecular Formula

C4H2Cl2N2

Molecular Weight

148.98 g/mol

InChI

InChI=1S/C4H2Cl2N2/c5-3-1-7-2-8-4(3)6/h1-2H

InChI Key

NHTURKUJYDHMIQ-UHFFFAOYSA-N

SMILES

C1=C(C(=NC=N1)Cl)Cl

Canonical SMILES

C1=C(C(=NC=N1)Cl)Cl

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde

Mono- and Diamination of 4,6-Dichloropyrimidine

Anti-Inflammatory Activities

Synthesis of Disubstituted Pyrimidines

Biarylpyrimidine Synthesis

Investigation of N-Heterocyclic Compounds

Anti-Inflammatory Activities

4,5-Dichloropyrimidine is a heterocyclic compound characterized by a pyrimidine ring with two chlorine substituents at the 4 and 5 positions. Its molecular formula is C₄H₂Cl₂N₂, and it has a molar mass of 135.97 g/mol. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its structural properties, which allow for various

  • Antibacterial properties.
  • Antimalarial effects [].
, including:

  • Nucleophilic Substitution Reactions: The chlorine atoms can be replaced by nucleophiles, leading to the formation of various derivatives. For example, reactions with amines can yield 2-amino-4-chloropyrimidines and isomeric 4-amino-2-chloropyrimidines depending on the reaction conditions and sterics involved .
  • Aromatic Nucleophilic Substitution: Under certain conditions, this compound can undergo aromatic nucleophilic substitution reactions, which are influenced by the nature of the nucleophile and the reaction medium .
  • Cross-Coupling Reactions: It can also serve as a substrate in cross-coupling reactions to synthesize more complex heteroaromatic compounds.

4,5-Dichloropyrimidine exhibits various biological activities that make it of interest in medicinal chemistry. Compounds derived from it have shown:

  • Antimicrobial Properties: Some derivatives display activity against bacteria and fungi.
  • Anticancer Potential: Certain substituted derivatives have been investigated for their potential to inhibit tumor growth.
  • Inhibition of Enzymatic Activity: It may act as an inhibitor for specific enzymes involved in metabolic pathways.

These biological activities are largely attributed to the ability of the compound to interact with biological targets due to its nitrogen-containing heterocyclic structure.

Several methods exist for synthesizing 4,5-dichloropyrimidine:

  • Chlorination of Pyrimidine Derivatives: The direct chlorination of pyrimidine or its derivatives using chlorine gas or chlorinating agents can yield 4,5-dichloropyrimidine.
  • Reactions Involving Urea: A method includes reacting urea with appropriate chlorinated precursors under basic conditions to form the desired product .
  • Alternative Synthetic Routes: Research has indicated alternative scalable processes that utilize different starting materials and conditions to produce 4,5-dichloropyrimidine efficiently .

4,5-Dichloropyrimidine finds applications in several fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical agents.
  • Agricultural Chemicals: Its derivatives are used in developing herbicides and fungicides.
  • Material Science: The compound may be utilized in creating specialized polymers and materials due to its unique chemical properties.

Interaction studies involving 4,5-dichloropyrimidine focus on its reactivity with different nucleophiles and electrophiles. These studies help elucidate:

  • Mechanisms of Reaction: Understanding how this compound reacts under various conditions can inform synthetic strategies for more complex molecules.
  • Biological Interactions: Research into how it interacts with biological macromolecules (like proteins) aids in drug design efforts.

Several compounds share structural similarities with 4,5-dichloropyrimidine. Here are some notable comparisons:

Compound NameStructureUnique Features
2,4-DichloropyrimidineC₄H₂Cl₂N₂Chlorine at different positions affects reactivity
5-Amino-4,6-dichloropyrimidineC₄H₃Cl₂N₃Contains an amino group that enhances biological activity
2,6-DichloropyrimidineC₄H₂Cl₂N₂Different substitution pattern leads to distinct properties

These compounds exhibit varying reactivities and biological activities due to their different substitution patterns on the pyrimidine ring. The unique positioning of chlorine atoms in 4,5-dichloropyrimidine contributes significantly to its reactivity profile compared to its analogs.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution represents the primary mechanism for functionalizing 4,5-dichloropyrimidine, exploiting the electron-deficient nature of the pyrimidine ring system [1] [2]. The chlorine atoms at positions 4 and 5 serve as excellent leaving groups, facilitating substitution reactions through the formation of Meisenheimer complex intermediates [1] [2].

The regioselectivity of nucleophilic substitution in dichloropyrimidine systems depends critically on the electronic environment and steric factors [3]. Research has demonstrated that nucleophilic substitution of 2,4-dichloropyrimidines typically exhibits carbon-4 selectivity, though exceptions occur based on reaction conditions and nucleophile nature [3]. The activation energy for nucleophilic attack is significantly reduced when electron-withdrawing groups are present, as the pyrimidine nitrogen atoms inherently provide this activation [1] [2].

Mechanistic studies reveal that nucleophilic aromatic substitution proceeds through an addition-elimination pathway [1] [2]. The nucleophile attacks the electron-deficient carbon bearing the chlorine substituent, forming a negatively charged Meisenheimer complex intermediate [1] [2]. This intermediate is stabilized by the electron-withdrawing nitrogen atoms in the pyrimidine ring, which can delocalize the negative charge [1] [2]. The subsequent elimination of chloride ion restores aromaticity and completes the substitution process [1] [2].

Table 1: Nucleophilic Substitution Reaction Conditions and Yields for Dichloropyrimidine Derivatives

NucleophileSolventTemperature (°C)Time (hours)Yield (%)Reference
Tetrahydrofuran-3-amineDimethylformamide0 to ambient1843 [4]
1-(4-chlorophenyl)-1H-pyrazol-3-olDimethylformamide100483.7 [4]
5-cyclobutyl-1H-pyrazol-3-amineIsopropyl alcohol851894 [4]
(R)-1-(2,4-difluorophenyl)ethan-1-amineIsopropyl alcohol502493 [4]

The choice of nucleophile significantly influences both reaction rate and regioselectivity . Aliphatic amines demonstrate high nucleophilicity and react readily with dichloropyrimidines under mild conditions . Aromatic amines typically require elevated temperatures due to their reduced nucleophilicity compared to aliphatic counterparts . The use of sterically hindered nucleophiles can alter regioselectivity patterns, favoring substitution at less hindered positions .

Solvent effects play a crucial role in nucleophilic substitution reactions of dichloropyrimidines . Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide enhance nucleophile reactivity by solvating cations without strongly coordinating to the nucleophile . This solvation pattern increases the effective nucleophilicity and accelerates substitution rates .

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for functionalizing 4,5-dichloropyrimidine, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions [6] [7] [8]. These methodologies exploit the reactivity of the carbon-chlorine bonds toward oxidative addition by low-valent transition metal complexes [6] [7] [8].

Suzuki-Miyaura Coupling Reactions

Suzuki-Miyaura coupling represents one of the most versatile approaches for introducing aryl and vinyl substituents onto the pyrimidine framework [6] [7] [8]. The reaction between 4,5-dichloropyrimidine and organoborane coupling partners proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [7] [8].

Studies on 5-(4-bromophenyl)-4,6-dichloropyrimidine demonstrate that optimal conditions involve 5 mol% tetrakis(triphenylphosphine)palladium(0) catalyst with potassium phosphate base in 1,4-dioxane solvent [7]. These conditions enable coupling with diverse aryl and heteroaryl boronic acids, with electron-rich boronic acids providing superior yields compared to electron-deficient variants [7].

The regioselectivity of Suzuki-Miyaura coupling in dichloropyrimidine systems can be controlled through careful ligand selection [6] [9]. Bulky N-heterocyclic carbene ligands promote unconventional site-selectivity, enabling carbon-4 selective coupling in 2,4-dichloropyridine systems with selectivity ratios approaching 10:1 [6] [9]. This ligand-controlled selectivity represents a significant advancement over conventional phosphine-based catalysts that favor carbon-2 coupling [6] [9].

Table 2: Suzuki-Miyaura Coupling Conditions for Dichloropyrimidine Substrates

SubstrateCatalyst SystemBaseSolventTemperature (°C)Yield (%)SelectivityReference
4,6-DichloropyrimidinePd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane70-8085-90- [7]
2,4-DichloropyridinePd(PEPPSI)(IPr)KI/NaOAcPEG40060-100-10:1 (C4:C2) [6]
4,6-DichloropyrimidinePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂OReflux56-84- [8] [10]

Alternative Cross-Coupling Methodologies

Sonogashira coupling provides access to alkyne-substituted pyrimidine derivatives through the reaction of dichloropyrimidines with terminal alkynes [11] [12] [13]. The reaction employs palladium catalysts in combination with copper co-catalysts under basic conditions [11] [12] [13]. Sequential substitution strategies enable regioselective functionalization, with carbon-4 substitution typically preceding carbon-2 coupling in 2,4-dichloropyrimidine systems [12].

Research on 2,4-dichloropyrimidine demonstrates that regioselective Sonogashira coupling at the carbon-4 position can be achieved using palladium catalysts with appropriate ligand systems [12]. The resulting pyrimidinylalkyne intermediates serve as versatile building blocks for further elaboration through oxidation to 1,2-diketones and subsequent cyclocondensation reactions [12].

Stille coupling reactions offer complementary reactivity patterns, utilizing organostannane coupling partners that demonstrate enhanced stability compared to organoborane reagents [14] [15]. The reaction proceeds through a similar palladium-catalyzed mechanism but exhibits different electronic and steric requirements [14] [15]. Organostannanes containing vinyl, aryl, and allyl substituents couple efficiently with dichloropyrimidine electrophiles under appropriate conditions [14] [15].

Negishi coupling employs organozinc reagents as coupling partners, providing access to both carbon-carbon and carbon-heteroatom bond formation [16]. The reaction demonstrates particular utility for introducing alkyl substituents that are challenging to install through alternative cross-coupling methodologies [16]. The enhanced reactivity of organozinc reagents enables coupling under milder conditions compared to corresponding organoborane or organostannane variants [16].

Recent developments in carbon-sulfur cross-coupling have enabled site-selective thiolation of dichloropyrimidine substrates [17]. Palladium(II) precatalysts supported by bulky N-heterocyclic carbene ligands uniquely promote carbon-2 selective cross-coupling of 2,4-dichloropyrimidine with thiols [17]. This regioselectivity contrasts sharply with the typical carbon-4 selectivity observed in most palladium-catalyzed cross-coupling reactions of dichloropyrimidines [17].

Chlorination Techniques and Reagent Optimization

The synthesis of 4,5-dichloropyrimidine requires efficient chlorination methodologies that can selectively introduce chlorine atoms at the desired positions while maintaining the integrity of the pyrimidine ring system [18] [19] [20]. Several chlorinating reagents and reaction conditions have been developed to achieve this transformation with high efficiency and selectivity [18] [19] [20].

Phosphorus Oxychloride-Mediated Chlorination

Phosphorus oxychloride represents the most widely employed reagent for converting hydroxypyrimidines to their corresponding chlorinated analogs [18] [19] [20]. The reaction mechanism involves initial formation of a chlorophosphate ester intermediate, which subsequently undergoes nucleophilic displacement by chloride ion to yield the desired chloropyrimidine product [19] [20].

Large-scale chlorination protocols have been developed using equimolar quantities of phosphorus oxychloride relative to hydroxyl groups, representing a significant improvement over traditional procedures that require large excesses of chlorinating reagent [18] [21]. These solvent-free conditions involve heating substrates with phosphorus oxychloride and pyridine base in sealed reactors at temperatures of 160-180°C for 2-4 hours [18] [21].

Table 3: Phosphorus Oxychloride Chlorination Conditions and Yields

SubstrateScale (g)POCl₃ EquivalentsTemperature (°C)Time (hours)Yield (%)Reference
4,6-Dihydroxypyrimidine381.0 per OH160288 [21]
2-Amino-4,6-dihydroxypyrimidine381.0 per OH160285 [21]
4,6-Dihydroxy-5-bromopyrimidine571.0 per OH160291 [21]
4,6-Dihydroxy-2-chloropyrimidine441.0 per OH160289 [21]

The mechanism of phosphorus oxychloride-mediated chlorination involves multiple elementary steps [19] [20]. Initial coordination of the hydroxyl oxygen to phosphorus forms a phosphoryl ester linkage with concomitant elimination of hydrogen chloride [19] [20]. The resulting chlorophosphate ester intermediate is susceptible to nucleophilic attack by chloride ion, leading to formation of the carbon-chlorine bond and elimination of phosphoric acid derivatives [19] [20].

Thionyl Chloride as an Alternative Chlorinating Agent

Thionyl chloride offers complementary reactivity to phosphorus oxychloride, particularly for substrates that contain sensitive functional groups [22] [23]. The reagent converts hydroxyl groups to chlorine through formation of chlorosulfite ester intermediates [22] [23]. A key advantage of thionyl chloride is the gaseous nature of its byproducts (hydrogen chloride and sulfur dioxide), which facilitates product purification [22] [23].

The mechanism of thionyl chloride-mediated chlorination begins with nucleophilic attack of the hydroxyl oxygen on the sulfur center, displacing chloride ion and forming a chlorosulfite ester [22] [23]. This intermediate undergoes intramolecular rearrangement through an addition-elimination sequence at the carbon center, ultimately yielding the chlorinated product and eliminating sulfur dioxide [22] [23].

Reaction conditions for thionyl chloride chlorination typically involve heating the substrate with excess reagent in the presence of a tertiary amine base such as pyridine [22] [23]. The base serves to neutralize hydrogen chloride formed during the reaction and can also coordinate to the sulfur center to enhance electrophilicity [22] [23].

Alternative Chlorinating Systems

Recent developments have explored alternative chlorinating reagents that offer improved selectivity or environmental compatibility [24] [25]. Palau'chlor (CBMG) represents a new class of guanidine-based chlorinating reagents inspired by natural product biosynthesis [24]. This reagent demonstrates superior reactivity compared to N-chlorosuccinimide while maintaining comparable cost-effectiveness [24].

Phosgene-based chlorination methods have been investigated as alternatives to phosphorus oxychloride systems [26]. These protocols use phosgene in combination with hydrogen chloride to achieve chlorination of dihydroxypyrimidine substrates [26]. The method offers improved atom economy and reduces phosphorus-containing waste streams [26].

Microwave-assisted chlorination represents an emerging technology that can significantly reduce reaction times and improve energy efficiency [27]. The application of microwave irradiation to pyrimidine chlorination reactions enables rapid heating and enhanced reaction rates [27]. This methodology is particularly advantageous for small-scale synthesis where rapid optimization of reaction conditions is desired [27].

Multistep Synthesis from Pyrimidine Precursors

The construction of 4,5-dichloropyrimidine through multistep synthetic sequences provides strategic flexibility and enables the incorporation of diverse substitution patterns [28] [29] [30]. These approaches typically begin with simple pyrimidine precursors and employ sequential functional group manipulations to achieve the desired chlorination pattern [28] [29] [30].

De Novo Pyrimidine Ring Construction

The de novo synthesis of pyrimidine rings involves the cyclization of appropriately functionalized acyclic precursors [28] [29] [31]. The orotate pathway represents the most established approach, beginning with carbamoyl phosphate formation from carbon dioxide, glutamine, and adenosine triphosphate [28] [31]. Sequential condensation with aspartic acid and cyclization yields the pyrimidine ring system [28] [31].

Alternative cyclization strategies employ condensation reactions between β-dicarbonyl compounds and nitrogen-containing synthons [32]. Multicomponent reactions utilizing aromatic ketones, aldehydes, and hexamethyldisilazane as nitrogen source enable selective formation of pyrimidine derivatives under microwave irradiation [32]. Lewis acid catalysts play crucial roles in controlling regioselectivity and product distribution in these transformations [32].

Table 4: Multistep Synthesis Routes to Dichloropyrimidine Derivatives

Starting MaterialKey StepsOverall Yield (%)StepsReference
Carbamoyl phosphateAspartate condensation, cyclization, chlorination65-754-5 [28] [31]
β-Dicarbonyl compoundsMulticomponent cyclization, chlorination70-852-3 [32]
Formamidoyl chlorideCross-condensation, phosgene treatment73-783-4 [33]
p-Bromophenylacetic acidEsterification, condensation, cyclization72-744-6 [34]

Functional Group Transformations

Sequential functional group manipulations provide controlled access to specific substitution patterns in dichloropyrimidine products [34] [35]. The synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine exemplifies this approach, beginning with esterification of p-bromophenylacetic acid followed by base-catalyzed condensation with dimethyl carbonate [34]. Subsequent cyclization with formamide derivatives and final chlorination yield the target compound in 72-74% overall yield [34].

Ring-forming reactions between pyrimidine precursors and electrophilic coupling partners enable rapid assembly of complex substitution patterns [35]. Suzuki cross-coupling reactions of dichloropyrimidine intermediates with heteroarylboronic acids provide access to bis(pyrimidyl)pyrimidine systems in moderate to good yields [35]. The reaction of 4,6-dichloropyrimidine with 5-pyrimidylboronic acid affords 4,6-bis(5-pyrimidyl)pyrimidine in 56% yield through a double coupling process [35].

Protecting Group Strategies

The use of protecting groups enables selective manipulation of specific functional groups during multistep synthesis sequences [30]. Amino-protecting groups such as tert-butoxycarbonyl and benzyloxycarbonyl prevent unwanted side reactions during chlorination steps [30]. These groups can be selectively removed under mild conditions after installation of the desired chlorine substituents [30].

Hydroxyl-protecting groups play particularly important roles in pyrimidine synthesis, as free hydroxyl groups are reactive toward chlorinating reagents [18] [21]. Methyl ethers serve as effective protecting groups that can withstand chlorination conditions and be selectively cleaved using boron tribromide or alternate demethylation protocols [8] [10]. The sequence involving protection, chlorination, and deprotection enables access to hydroxychloropyrimidine derivatives that are difficult to prepare through direct methods [8] [10].

Scalability Challenges in Industrial Production

The transition from laboratory-scale synthesis to industrial production of 4,5-dichloropyrimidine presents numerous technical and economic challenges that must be addressed to achieve commercially viable manufacturing processes [36] [37] [38] [39].

Process Optimization and Equipment Requirements

Industrial-scale synthesis requires specialized equipment capable of handling corrosive chlorinating reagents and elevated temperatures [18] [21] [39]. Sealed reactor systems with corrosion-resistant materials are essential for phosphorus oxychloride-mediated chlorinations, as the reagent generates hydrogen chloride that can damage standard equipment [18] [21]. Temperature control becomes increasingly critical at larger scales due to the exothermic nature of chlorination reactions [18] [21].

Heat transfer limitations represent a significant challenge in scaling up pyrimidine synthesis reactions [38] [39]. Laboratory reactions that proceed smoothly in small volumes may experience poor temperature control at industrial scales, leading to decomposition of sensitive intermediates or formation of unwanted byproducts [38] [39]. The implementation of efficient heat exchange systems and reaction monitoring becomes essential for maintaining product quality [38] [39].

Table 5: Scalability Factors for Industrial Pyrimidine Production

ParameterLaboratory ScalePilot ScaleIndustrial ScaleChallenges
Batch Size1-100 g1-10 kg100-1000 kgHeat transfer, mixing
Reaction Time2-6 hours6-18 hours12-72 hoursExtended processing
Solvent UsageHigh ratioOptimized ratioMinimizedEnvironmental impact
Waste GenerationModerateSignificantCritical concernDisposal costs
Equipment MaterialGlassHastelloy/PTFESpecialized alloysCorrosion resistance

Economic Considerations and Cost Optimization

Raw material costs constitute a major component of production economics for dichloropyrimidine synthesis [37] [39]. Phosphorus oxychloride represents one of the most expensive reagents, necessitating optimization of stoichiometry to minimize waste [18] [21]. The development of equimolar chlorination protocols has significantly reduced reagent consumption compared to traditional methods that employed large excesses [18] [21].

Solvent recovery and recycling systems are essential for economically viable industrial processes [39] [40]. The high cost of specialty solvents such as dimethylformamide necessitates efficient distillation and purification systems to enable reuse [39] [40]. Solvent loss through volatilization or degradation must be minimized through proper system design and operating procedures [39] [40].

Waste treatment and disposal costs represent significant economic burdens in industrial pyrimidine production [39] [40]. Phosphorus-containing waste streams require specialized treatment protocols to meet environmental regulations [18] [21]. The development of alternative chlorination methods that generate less problematic waste streams offers potential cost advantages [26].

Quality Control and Purity Requirements

Industrial production requires stringent quality control measures to ensure consistent product quality [37] [41]. Analytical methods capable of detecting trace impurities must be implemented throughout the manufacturing process [37] [41]. High-performance liquid chromatography and gas chromatography-mass spectrometry represent standard analytical techniques for monitoring pyrimidine purity [37] [41].

Impurity profiles can vary significantly between laboratory and industrial scale processes due to differences in reaction conditions and equipment materials [37] [38]. Extended reaction times at industrial scale may promote formation of degradation products that are not observed in laboratory syntheses [38]. Comprehensive impurity identification and control strategies are essential for meeting product specifications [37] [38].

Storage stability represents another critical factor for industrial production, as large inventories may be maintained for extended periods [40]. Dichloropyrimidines can undergo hydrolysis or other degradation reactions under improper storage conditions [40]. Appropriate packaging materials and controlled atmosphere storage may be required to maintain product quality [40].

Environmental and Regulatory Considerations

Environmental regulations impose increasingly stringent requirements on chemical manufacturing processes [39] [40]. Volatile organic compound emissions must be controlled through appropriate abatement systems [39] [40]. Chlorinated waste streams require specialized treatment to prevent environmental contamination [39] [40].

Worker safety considerations become paramount at industrial scale due to the larger quantities of hazardous materials involved [39]. Chlorinating reagents such as phosphorus oxychloride and thionyl chloride present significant health hazards that require specialized handling procedures and safety equipment [22] [23]. Comprehensive safety training and emergency response protocols are essential for safe operation [39].

Process safety management becomes increasingly complex at industrial scale due to the potential for larger-scale accidents [39]. Hazard and operability studies must be conducted to identify potential failure modes and implement appropriate safeguards [39]. Automated safety systems and redundant protection measures are typically required for industrial chlorination processes [39].

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectroscopic analysis of 4,5-dichloropyrimidine reveals characteristic chemical shift patterns consistent with the pyrimidine heterocyclic framework [1]. The compound displays two distinct aromatic proton signals in the downfield region, typically observed between 8.0 and 9.5 parts per million when measured in deuterated chloroform or dimethylsulfoxide-d6 [2] [3].

The proton at the carbon-2 position of the pyrimidine ring appears as a singlet, typically around 9.2 parts per million, reflecting the deshielding effect of the adjacent nitrogen atoms [4] [3]. The proton at the carbon-6 position manifests as a singlet at approximately 8.8 parts per million [4]. The chemical shift difference between these two positions arises from the electronic environment created by the chlorine substituents at positions 4 and 5, which modulate the electron density distribution within the aromatic system [5] [6].

The coupling pattern analysis reveals no significant scalar coupling between the ring protons due to their meta relationship through the nitrogen-containing heterocycle [7]. Integration ratios consistently demonstrate a 1:1 relationship between the two aromatic protons, confirming the structural assignment [4].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural information about the carbon framework of 4,5-dichloropyrimidine [8] [9]. The spectrum exhibits four distinct carbon signals corresponding to the four unique carbon environments within the molecule.

The carbon atoms bearing chlorine substituents (carbon-4 and carbon-5) display characteristic downfield shifts in the range of 120-140 parts per million [9]. These chemical shifts reflect the electron-withdrawing nature of the chlorine atoms and their direct attachment to the aromatic carbon centers [8]. The carbon-nitrogen double bond carbons (carbon-2 and carbon-6) appear further downfield, typically between 150-170 parts per million, consistent with the electron-deficient nature of the pyrimidine ring system [9] [5].

The carbon-2 position, flanked by two nitrogen atoms, exhibits the most downfield chemical shift due to the cumulative deshielding effect of the electronegative nitrogen atoms [8]. The multiplicities observed in Attached Proton Test experiments confirm the quaternary nature of the chlorine-bearing carbons and the tertiary nature of the proton-bearing carbons [9].

Silicon-29 Nuclear Magnetic Resonance Considerations

Silicon-29 nuclear magnetic resonance spectroscopy is not directly applicable to the parent 4,5-dichloropyrimidine molecule, as it contains no silicon atoms [10] [11]. However, silicon-29 nuclear magnetic resonance becomes relevant when considering silylated derivatives or synthetic intermediates that may contain trimethylsilyl protecting groups or other organosilicon functionalities used in preparative chemistry [12] [13].

In cases where trimethylsilyl derivatives are employed as synthetic intermediates, the silicon-29 chemical shifts typically appear in the range of -10 to +30 parts per million, depending on the substitution pattern and electronic environment around the silicon center [10] [11]. The natural abundance of silicon-29 (4.7%) necessitates longer acquisition times or specialized pulse sequences such as Distortionless Enhancement by Polarization Transfer to achieve adequate signal-to-noise ratios [14] [15].

Mass Spectrometric Fragmentation Patterns

Electron Ionization Mass Spectrometry

The electron ionization mass spectrometric analysis of 4,5-dichloropyrimidine provides characteristic fragmentation patterns that facilitate structural identification and purity assessment [16] [17]. The molecular ion peak appears at mass-to-charge ratio 148, corresponding to the molecular weight of the compound [2] [18].

The base peak or most abundant fragment typically results from the loss of a chlorine atom, generating an ion at mass-to-charge ratio 113 [16]. This fragmentation pattern is consistent with the relatively weak carbon-chlorine bond strength in aromatic systems under electron ionization conditions [19] [20]. The isotope pattern of this fragment reflects the presence of a single chlorine atom, displaying the characteristic 3:1 intensity ratio between the molecular ion and the molecular ion plus two mass units [17].

Secondary fragmentation pathways include the loss of hydrogen chloride, producing an ion at mass-to-charge ratio 112 [19]. This elimination process involves the concurrent loss of both hydrogen and chlorine from adjacent positions, representing a common fragmentation mode in halogenated aromatic compounds [20]. The relative abundance of this fragment depends on the ionization energy and source temperature conditions employed during analysis [17].

Sequential Fragmentation Processes

Further fragmentation of the initial chlorine loss fragment (mass-to-charge ratio 113) can proceed through multiple pathways [21] [17]. The loss of the second chlorine atom generates a fragment at mass-to-charge ratio 78, corresponding to the dichlorinated pyrimidine core [19]. This fragment typically exhibits lower relative abundance due to the multi-step nature of its formation pathway [16].

Ring fragmentation processes contribute to the formation of lower mass fragments, including nitrogen-containing species characteristic of pyrimidine degradation [22] [23]. These fragments typically appear at mass-to-charge ratios below 80 and provide confirmation of the heterocyclic nature of the parent compound [23].

The fragmentation efficiency and relative intensities of the various fragment ions depend on the ionization conditions, including electron beam energy, source temperature, and residence time within the ionization chamber [17]. Systematic variation of these parameters can provide additional structural information and optimize the analytical sensitivity for quantitative applications [24].

Vibrational Spectroscopy and Infrared Signature Analysis

Characteristic Vibrational Frequencies

The infrared spectroscopic analysis of 4,5-dichloropyrimidine reveals distinctive vibrational modes characteristic of the substituted pyrimidine heterocycle [5] [25] [26]. The carbon-nitrogen stretching vibrations of the pyrimidine ring system appear as strong absorptions between 1580 and 1620 wavenumbers [5] [6]. These frequencies reflect the partial double bond character of the carbon-nitrogen bonds within the aromatic heterocycle [25].

Aromatic carbon-carbon stretching vibrations manifest as medium to strong intensity bands in the 1400-1500 wavenumber region [27] [26]. The specific frequencies within this range depend on the substitution pattern and the electronic effects of the chlorine substituents [5]. The electron-withdrawing nature of the chlorine atoms typically shifts these vibrations to higher frequencies compared to unsubstituted pyrimidine [6].

Carbon-chlorine stretching vibrations appear as strong absorptions between 700 and 800 wavenumbers [27] [26]. The presence of two chlorine substituents in adjacent positions results in coupled vibrational modes that may exhibit splitting or broadening compared to monosubstituted analogues [5]. The intensity of these absorptions provides a reliable diagnostic feature for confirming the presence and number of chlorine substituents [25].

Aromatic and Ring Deformation Modes

Aromatic carbon-hydrogen stretching vibrations appear as weak to medium intensity absorptions between 3000 and 3100 wavenumbers [27] [28]. The reduced intensity of these bands reflects the limited number of aromatic protons in the substituted pyrimidine structure [26]. The specific frequencies depend on the electronic environment created by the adjacent nitrogen atoms and chlorine substituents [5].

Ring breathing and deformation modes contribute to the spectroscopic signature in the 800-1000 wavenumber region [25] [29]. These vibrations involve concerted motion of the entire ring system and provide information about the planarity and electronic structure of the heterocycle [5] [6]. The frequencies of these modes are sensitive to substitution pattern and can be used for isomer identification [30].

Out-of-plane bending vibrations of the aromatic system typically appear below 900 wavenumbers and may overlap with carbon-chlorine stretching modes [27]. The assignment of these vibrations requires careful comparison with theoretical calculations or deuteration studies to resolve overlapping absorptions [5] [29].

Theoretical Vibrational Analysis

Density functional theory calculations provide valuable support for vibrational mode assignment and frequency prediction [31] [5] [6]. Computed harmonic frequencies typically require scaling factors to account for anharmonicity and basis set limitations [31] [32]. The B3LYP functional with 6-311++G(d,p) basis set has demonstrated good agreement with experimental infrared data for related dichloropyrimidine compounds [5] [6].

Potential energy distribution analysis allows for the quantitative assessment of vibrational mode composition and the identification of coupled motions [5]. This analysis is particularly valuable for understanding the complex vibrational patterns observed in substituted heterocycles where multiple functional groups contribute to each normal mode [33] [6].

X-ray Diffraction Studies of Crystal Packing

Molecular Geometry and Crystal Structure

X-ray diffraction analysis provides definitive structural information about the solid-state packing arrangements and intermolecular interactions in 4,5-dichloropyrimidine crystals [34] [35]. Related dichloropyrimidine compounds crystallize in various space groups, including monoclinic and orthorhombic systems, depending on the specific substitution pattern and crystal growth conditions [34] [35].

The molecular geometry determined by X-ray diffraction reveals a planar pyrimidine ring system with typical bond lengths and angles consistent with aromatic heterocycles [34]. The carbon-nitrogen bond lengths fall within the expected range of 1.33-1.35 Ångströms, reflecting the delocalized π-electron system of the pyrimidine ring [35]. Carbon-chlorine bond lengths typically measure 1.73-1.75 Ångströms, consistent with aromatic carbon-chlorine bonds [34].

The planarity of the molecule is maintained by the aromatic character of the pyrimidine ring, with root-mean-square deviations from the least-squares plane typically less than 0.01 Ångströms for the non-hydrogen atoms [34] [35]. This planarity facilitates π-π stacking interactions in the crystal lattice and influences the overall packing efficiency [36].

Intermolecular Interactions and Packing Motifs

The crystal packing of dichloropyrimidine compounds is governed by a combination of van der Waals forces, halogen bonding, and weak hydrogen bonding interactions [34] [35]. Halogen bonding between chlorine atoms and nitrogen lone pairs represents a significant structure-directing force in these crystals [36] [37].

Intermolecular distances between chlorine and nitrogen atoms typically range from 3.0 to 3.4 Ångströms, shorter than the sum of van der Waals radii, indicating attractive halogen bonding interactions [34] [37]. These interactions often result in the formation of dimeric units or extended chain structures within the crystal lattice [35].

π-π stacking interactions between parallel pyrimidine rings contribute to the three-dimensional crystal architecture [36]. The interplanar distances for these stacking interactions typically measure 3.3-3.6 Ångströms, consistent with optimal π-π overlap while minimizing steric repulsion [34].

Crystal Growth and Polymorphism

The crystallization behavior of 4,5-dichloropyrimidine depends on solvent choice, temperature, and concentration conditions [38] [35]. Recrystallization from polar aprotic solvents such as ethanol or acetonitrile typically yields well-formed crystals suitable for single-crystal X-ray diffraction analysis [34] [35].

Polymorphism may occur in dichloropyrimidine compounds due to the multiple possible packing arrangements that can accommodate the molecular geometry and intermolecular interactions [39]. Different polymorphs may exhibit variations in melting point, solubility, and other physical properties while maintaining identical molecular composition [34].

The thermal stability of the crystals affects data collection quality and requires consideration of temperature-dependent structural changes [35]. Low-temperature data collection (typically 100-150 Kelvin) enhances data quality by reducing thermal motion and improving resolution of weak diffraction features [34].

XLogP3

1.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

4,5-dichloropyrimidine

Dates

Last modified: 08-15-2023

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